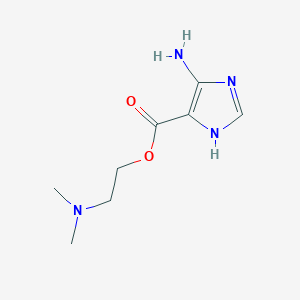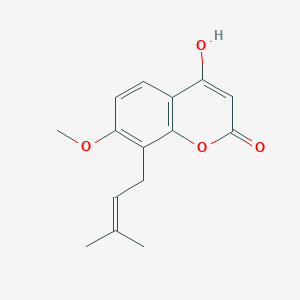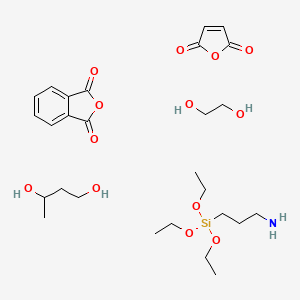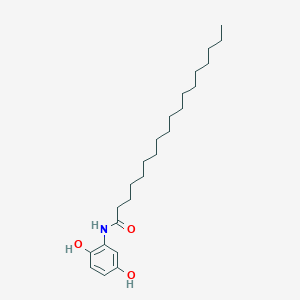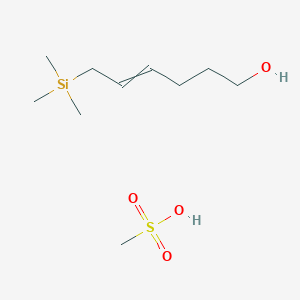
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is a compound that combines the properties of methanesulfonic acid and 6-trimethylsilylhex-4-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . 6-trimethylsilylhex-4-en-1-ol is an organic compound that contains a trimethylsilyl group attached to a hexenol structure. This combination of functional groups makes the compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . For 6-trimethylsilylhex-4-en-1-ol, the synthesis typically involves the addition of a trimethylsilyl group to a hexenol precursor under specific reaction conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group in 6-trimethylsilylhex-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced organic compounds, and substituted hexenol derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in biochemical assays and as a catalyst in various biological reactions.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol involves its ability to act as a strong acid and a catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the trimethylsilyl group can stabilize reaction intermediates. The molecular targets and pathways involved include protonation of substrates and stabilization of transition states.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric Acid: A strong acid with similar proton-donating properties but higher corrosivity.
Hydrochloric Acid: Another strong acid used in similar applications but with different solubility and reactivity profiles.
Nitric Acid: An oxidizing acid with different reaction mechanisms and applications.
Uniqueness
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is unique due to its combination of a strong acid (methanesulfonic acid) and a stabilizing group (trimethylsilyl). This combination allows for versatile applications in both organic synthesis and industrial processes, offering advantages in terms of stability, solubility, and reactivity .
Propiedades
Número CAS |
97997-96-1 |
|---|---|
Fórmula molecular |
C10H24O4SSi |
Peso molecular |
268.45 g/mol |
Nombre IUPAC |
methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi.CH4O3S/c1-11(2,3)9-7-5-4-6-8-10;1-5(2,3)4/h5,7,10H,4,6,8-9H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
CJCKMBCCMVVQBK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=CCCCO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


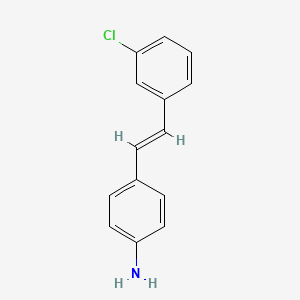
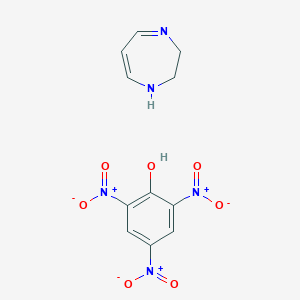
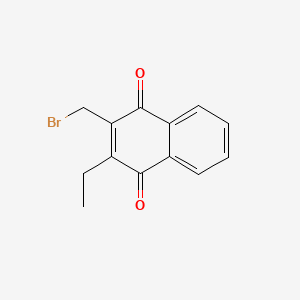
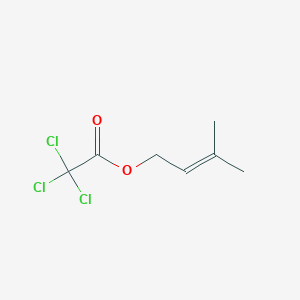
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
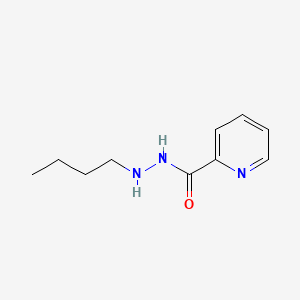
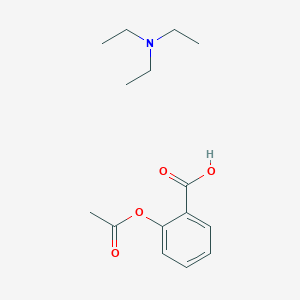
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
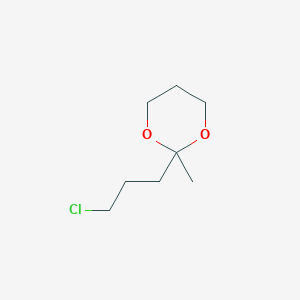
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
